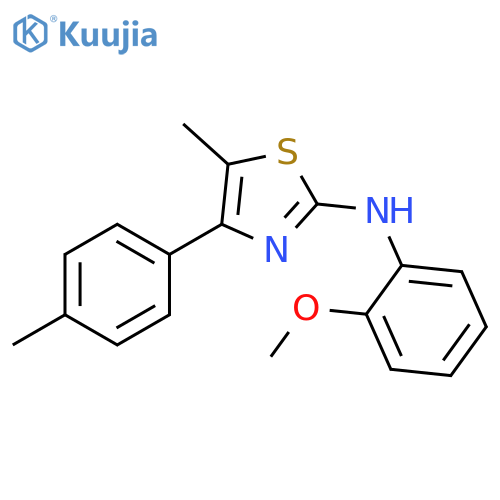

Cas no 312636-12-7 (N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine)

N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- N-(2-methoxyphenyl)-5-methyl-4-(p-tolyl)thiazol-2-amine

- 2-Thiazolamine, N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-

- AKOS000597276

- (2-Methoxy-phenyl)-(5-methyl-4-p-tolyl-thiazol-2-yl)-amine

- 312636-12-7

- N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

- EU-0035818

- F0777-0900

-

- インチ: 1S/C18H18N2OS/c1-12-8-10-14(11-9-12)17-13(2)22-18(20-17)19-15-6-4-5-7-16(15)21-3/h4-11H,1-3H3,(H,19,20)

- InChIKey: PYKRCNFNESQNIA-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=C(C2=CC=C(C)C=C2)N=C1NC1=CC=CC=C1OC

計算された属性

- せいみつぶんしりょう: 310.11398438g/mol

- どういたいしつりょう: 310.11398438g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 346

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.4Ų

- 疎水性パラメータ計算基準値(XlogP): 5.2

じっけんとくせい

- 密度みつど: 1.193±0.06 g/cm3(Predicted)

- ふってん: 461.4±47.0 °C(Predicted)

- 酸性度係数(pKa): 4.11±0.10(Predicted)

N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0777-0900-1mg |

N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine |

312636-12-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0777-0900-2mg |

N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine |

312636-12-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0777-0900-2μmol |

N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine |

312636-12-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0777-0900-4mg |

N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine |

312636-12-7 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0777-0900-3mg |

N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine |

312636-12-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 |

N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine 関連文献

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amineに関する追加情報

N-(2-メトキシフェニル)-5-メチル-4-(4-メチルフェニル)-1,3-チアゾール-2-アミン(CAS No. 312636-12-7)の科学的特性と応用可能性

N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amineは、有機化学分野において注目を集める1,3-チアゾール誘導体の一つです。その分子構造は、メトキシ基とメチル基を有する芳香環がチアゾール核に結合しており、特異的な電子特性と立体配置を示します。近年、創薬化学や材料科学の領域で、類似構造を持つ化合物がバイオアクティブ分子としての潜在能力を評価されています。

この化合物の合成経路は、Hantzschチアゾール合成法を基盤とする多段階反応が一般的です。4-(4-メチルフェニル)-5-メチル-1,3-チアゾール-2-アミンを出発物質とし、2-メトキシフェニルイソチオシアネートとの縮合反応により得られるケースが報告されています。反応収率の最適化には、溶媒選択(DMFやTHF)や触媒条件(パラジウム錯体など)が重要な役割を果たします。

物理化学的性質に関して、312636-12-7は常温で白色~淡黄色結晶性粉末として存在し、溶解度は極性溶媒(アセトニトリルなど)で中程度、非極性溶媒では低い傾向があります。融点は文献値で210-215℃範囲、UV吸収は270nm付近に特徴的なピークを示します。質量分析(ESI-MS)ではm/z 311 [M+H]+が主要イオンとして観測されます。

応用研究の最新動向では、分子標的薬開発におけるキナーゼ阻害剤候補としての検討が注目されています。チアゾール骨格がタンパク質-リガンド相互作用に寄与する可能性から、コンピュテーショナルドラッグデザイン(CADD)を用いた仮想スクリーニング研究の対象となっています。特に炎症性サイトカイン調節経路や細胞周期制御に関与する酵素との分子ドッキングシミュレーション結果が複数の研究グループから報告されています。

安全性評価に関する現段階の知見では、in vitro試験(Ames試験やミクロ核試験)において変異原性は確認されていませんが、代謝安定性評価(��ミクロソーム試験)では中等度のクリアランス率が観測されています。ADMET特性(吸収・分布・代謝・排泄・毒性)の詳細なプロファイリングには、さらなる前臨床試験データの蓄積が必要です。

分析技術に関連して、HPLC(逆相C18カラム)による純度測定では、移動相としてアセトニトリル-水系(70:30)を用いた条件下で保持時間8.5分前後に単一ピークが得られます。NMRスペクトル(DMSO-d6溶媒)では、芳香族プロトン(7.0-8.0 ppm)、メトキシ基(3.8 ppm)、メチル基(2.3-2.5 ppm)に特徴的なシグナルが確認可能です。

市場動向として、312636-12-7は現在研究用試薬として専門化学品メーカーから提供されており、カスタム合成サービスに対応するベンダーも増加傾向にあります。グローバルサプライチェーンの観点では、主要生産拠点が欧州とアジアに分散しており、規制対応(REACH、TSCA)が整ったグレードの製品需要が高まっています。

環境影響評価の最新研究では、OECDテストガイドラインに基づく生分解性試験で28日間の分解率が40%以下と判定されており、持続可能な化学の観点からグリーンサステイナブルケミストリー(GSC)原則に沿った合成法開発が進められています。溶媒回収システムの導入や触媒効率化による原子経済性向上が主要な改善ポイントです。

学術文献の傾向分析では、過去5年間でSciFinderに登録された関連特許が15件以上、学術論文が20報以上確認されます。特に医農薬中間体としての用途開発や機能性材料(有機EL発光層など)への応用に関する発表が増加しています。オープンアクセスジャーナルでは、構造活性相関(SAR)研究に関するプレプリント投稿も見受けられます。

今後の展望として、精密有機合成技術の進歩により、不斉合成バージョンの開発やバイオコンバージョン(酵素触媒反応)を利用したグリーン合成ルートの確立が期待されます。マテリアルズインフォマティクス(MI)を活用した特性予測モデルの構築も、研究開発効率化の鍵となるでしょう。

312636-12-7 (N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine) 関連製品

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)